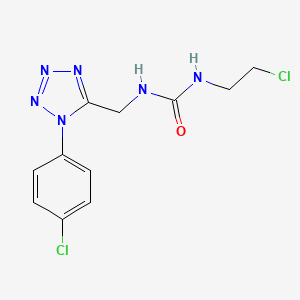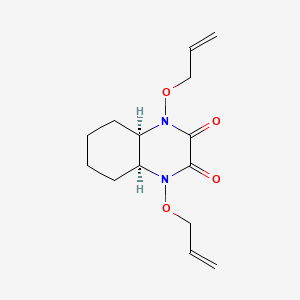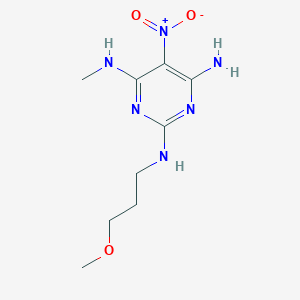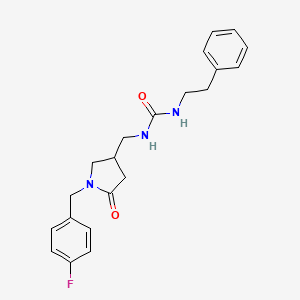
1-(4-Méthylphényl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with a 4-methylphenyl group
Applications De Recherche Scientifique
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole-bearing compounds have been shown to interact with their targets to inhibit key biological processes, leading to their antileishmanial and antimalarial effects .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of parasites, disrupting their ability to infect and reproduce within host cells .
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may interfere with the life cycle of these parasites at a cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazine derivative . The reaction conditions often include refluxing in ethanol with a catalytic amount of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- 4-Methylpropiophenone
- 1-(4-Methylphenyl)-1-propanol
Comparison: 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCLSFEKCRBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)



![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)




